N-(2-cyclohexylethyl)-2-(1-methyl-4-oxopyrazolo[3,4-b]pyridin-7-yl)acetamide
Description
N-(2-cyclohexylethyl)-2-(1-methyl-4-oxopyrazolo[3,4-b]pyridin-7-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a cyclohexylethyl group, a pyrazolopyridinone core, and an acetamide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Properties
IUPAC Name |
N-(2-cyclohexylethyl)-2-(1-methyl-4-oxopyrazolo[3,4-b]pyridin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-20-17-14(11-19-20)15(22)8-10-21(17)12-16(23)18-9-7-13-5-3-2-4-6-13/h8,10-11,13H,2-7,9,12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLAAYFGZNDYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C=CN2CC(=O)NCCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylethyl)-2-(1-methyl-4-oxopyrazolo[3,4-b]pyridin-7-yl)acetamide typically involves multiple steps:
Formation of the Pyrazolopyridinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridinone ring system.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions, where an acyl chloride or anhydride reacts with an amine.
Attachment of the Cyclohexylethyl Group: This step might involve alkylation reactions, where the pyrazolopyridinone intermediate is treated with a cyclohexylethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexylethyl group or the pyrazolopyridinone core.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products of these reactions would depend on the specific sites of reactivity. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclohexylethyl)-2-(1-methyl-4-oxopyrazolo[3,4-b]pyridin-7-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for therapeutic applications. Its potential interactions with biological pathways might make it useful in treating certain diseases or conditions. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-cyclohexylethyl)-2-(1-methyl-4-oxopyrazolo[3,4-b]pyridin-7-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It might interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Binding: The compound could bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclohexylethyl)-2-(1-methyl-4-oxopyrazolo[3,4-b]pyridin-6-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazolopyridinone core.
N-(2-cyclohexylethyl)-2-(1-methyl-4-oxopyrazolo[3,4-b]pyridin-8-yl)acetamide: Another isomer with a different position of the acetamide group.
Uniqueness
N-(2-cyclohexylethyl)-2-(1-methyl-4-oxopyrazolo[3,4-b]pyridin-7-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness could translate into different reactivity, stability, and biological activity, making it a compound of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
